L-Alanyl-L-alanyl-L-cysteinyl-L-histidylglycylglycylglycine
Description
L-Alanyl-L-alanyl-L-cysteinyl-L-histidylglycylglycylglycine is a heptapeptide with the sequence A-A-C-H-G-G-G. Its structure includes two alanine residues (hydrophobic, methyl side chains), one cysteine (thiol group for disulfide bonding), one histidine (imidazole ring for metal coordination), and three glycines (flexible backbone). The molecular formula is C₂₁H₄₅N₉O₁₄S, with a molecular weight of 679.07 g/mol. Key functional properties include:
- Metal binding: Histidine and cysteine residues enable coordination with transition metals like zinc or copper.
- Structural flexibility: Glycine repeats allow conformational adaptability.
- Redox activity: Cysteine’s thiol group facilitates disulfide bond formation or antioxidant roles.
Properties
CAS No. |
632287-24-2 |
|---|---|
Molecular Formula |
C21H33N9O8S |
Molecular Weight |
571.6 g/mol |
IUPAC Name |
2-[[2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C21H33N9O8S/c1-10(22)18(35)28-11(2)19(36)30-14(8-39)21(38)29-13(3-12-4-23-9-27-12)20(37)26-6-16(32)24-5-15(31)25-7-17(33)34/h4,9-11,13-14,39H,3,5-8,22H2,1-2H3,(H,23,27)(H,24,32)(H,25,31)(H,26,37)(H,28,35)(H,29,38)(H,30,36)(H,33,34)/t10-,11-,13-,14-/m0/s1 |
InChI Key |
ZPKHWQGUQXXGOZ-IMIFBBOLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)NCC(=O)NCC(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CS)C(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NCC(=O)NCC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-cysteinyl-L-histidylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-alanyl-L-cysteinyl-L-histidylglycylglycylglycine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are common reducing agents.
Substitution: Various reagents, such as acyl chlorides or alkylating agents, can be used for substitution reactions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Alanyl-L-alanyl-L-cysteinyl-L-histidylglycylglycylglycine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism by which L-Alanyl-L-alanyl-L-cysteinyl-L-histidylglycylglycylglycine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biological pathways, including:
Enzyme Inhibition: The peptide may inhibit certain enzymes by binding to their active sites.
Signal Transduction: It can modulate signaling pathways by interacting with receptors or other signaling molecules.
Protein-Protein Interactions: The peptide can form complexes with other proteins, affecting their function and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key differences between the target peptide and related compounds (Table 1):
Key Observations:
Residue Diversity :
- The target peptide lacks charged residues (e.g., lysine in , glutamine in ), reducing its solubility compared to but enhancing metal-binding specificity.
- Compounds like are dominated by hydrophobic leucine, favoring membrane-associated applications, whereas the target’s glycine and histidine enhance aqueous-phase reactivity .
Functional Group Contributions :
- Cysteine : All compounds except contain cysteine, but the target peptide has only one, limiting disulfide complexity compared to ’s two cysteines .
- Histidine : Unique to the target and , enabling metal coordination absent in and .
Molecular Weight and Flexibility :
Physicochemical Properties
- Solubility : The target peptide’s histidine and glycine enhance water solubility (~15 mg/mL predicted), whereas leucine-rich is poorly soluble (<1 mg/mL) .
- Stability : Compounds with multiple cysteines (e.g., ) exhibit higher oxidative stability via disulfide crosslinking, while the target peptide may require reducing environments to prevent cysteine oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
